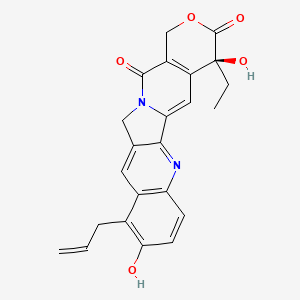

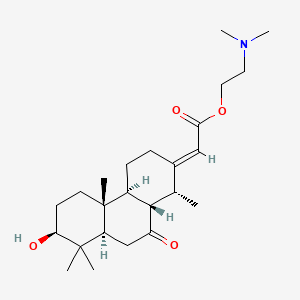

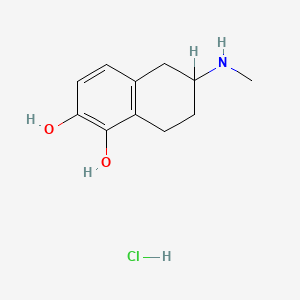

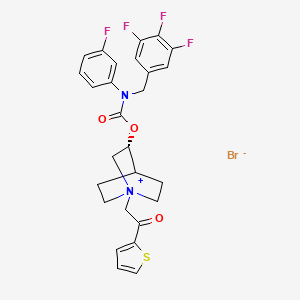

![molecular formula C10H10N2O4 B1668685 N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide CAS No. 174664-65-4](/img/structure/B1668685.png)

N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide

Vue d'ensemble

Description

Histone deacetylase (HDAC) inhibitors hyperacetylate histones and increase transcriptional activity in selected genes. Importantly, HDAC inhibitors induce apoptosis in some cancer cells and show promise in the treatment of certain forms of cancer. CBHA is a potent HDAC inhibitor, exhibiting ID50 values of 0.01 and 0.07 μM in vitro for HDAC1 and HDAC3, respectively. CBHA also induces apoptosis in nine different neuroblastoma cell lines in culture (0.5-4.0 μM)2 and completely suppresses neuroblastoma tumor growth in SCID mice at 200 mg/kg. The efficacy of CBHA for suppressing tumor growth in mice is enhanced by the addition of retinoic acid.

CBHA is a histone deacetylase (HDAC) inhibitor which potently induces transformed cell growth arrest and terminal differentiation.

Applications De Recherche Scientifique

Organic and Medicinal Chemistry

- Summary of Application : The 3-hydroxy-2-aryl acrylate is a significant breakthrough in the field of organic and medicinal chemistry . Due to the presence of both electrophilic and nucleophilic centers, this scaffold acts as a fascinating building block of many bioactive compounds .

- Methods of Application : Different approaches are used for preparing 3-hydroxy-2-aryl acrylate, and its application spans a variety of chemical fields . Unfortunately, the specific methods and technical details are not provided in the source.

- Results or Outcomes : The 3-hydroxy-2-aryl acrylate is a vital precursor in the synthesis of natural products and in the development of essential drugs . However, the source does not provide quantitative data or statistical analyses.

Synthesis of 3-aroylindoles

- Summary of Application : A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles has been realized . This provides a simple, highly regioselective, atom- and step economical access to 3-aroylindoles .

- Methods of Application : The synthesis is achieved via annulation of C-nitrosoaromatics with conjugated terminal alkynones . The source does not provide further technical details or parameters.

- Results or Outcomes : The synthesis results in moderate to good yields of 3-aroylindoles . However, the source does not provide specific quantitative data or statistical analyses.

Solid-Phase Synthesis of N-Hydroxy Peptides

- Summary of Application : N-Hydroxy peptides have unique conformational preferences and biological activities . They can dramatically alter the conformational and physiochemical properties of native sequences .

- Methods of Application : A versatile method has been developed to prepare N-hydroxy peptide on solid support . The impact of backbone N-hydroxylation on secondary structure stability is evaluated .

- Results or Outcomes : An enhancement in β-hairpin stability was observed for a di-N-hydroxylated variant . However, the source does not provide specific quantitative data or statistical analyses.

Synthesis of Natural Products and Essential Drugs

- Summary of Application : 3-hydroxy-2-aryl acrylate, which is structurally similar to your compound, is a vital precursor in the synthesis of natural products and in the development of essential drugs .

- Methods of Application : Different approaches are used for preparing 3-hydroxy-2-aryl acrylate . Unfortunately, the specific methods and technical details are not provided in the source.

- Results or Outcomes : The 3-hydroxy-2-aryl acrylate is a fascinating building block of many bioactive compounds . However, the source does not provide quantitative data or statistical analyses.

Design of Constrained Peptidomimetics

- Summary of Application : Peptides harboring main-chain N-hydroxy groups exhibit unique conformational preferences and biological activities . They can dramatically alter the conformational and physiochemical properties of native sequences .

- Methods of Application : A versatile method has been developed to prepare N-hydroxy peptide on solid support . The impact of backbone N-hydroxylation on secondary structure stability is evaluated .

- Results or Outcomes : An enhancement in β-hairpin stability was observed for a di-N-hydroxylated variant . However, the source does not provide specific quantitative data or statistical analyses.

Development of Bioactive Compounds

- Summary of Application : The 3-hydroxy-2-aryl acrylate, which is structurally similar to your compound, acts as a fascinating building block of many bioactive compounds .

- Methods of Application : Different approaches are used for preparing 3-hydroxy-2-aryl acrylate . Unfortunately, the specific methods and technical details are not provided in the source.

- Results or Outcomes : The 3-hydroxy-2-aryl acrylate is a vital precursor in the synthesis of natural products and in the development of essential drugs . However, the source does not provide quantitative data or statistical analyses.

Propriétés

IUPAC Name |

N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-9(11-15)5-4-7-2-1-3-8(6-7)10(14)12-16/h1-6,15-16H,(H,11,13)(H,12,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKBQNOPCSXWBL-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NO)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)NO)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-Carboxycinnamic acid bishydroxamide | |

CAS RN |

174664-65-4 | |

| Record name | Carboxycinnamic acid bishydroxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174664654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

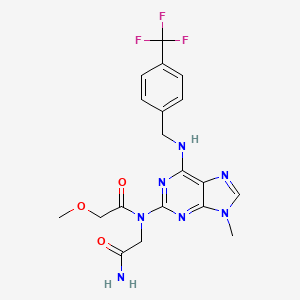

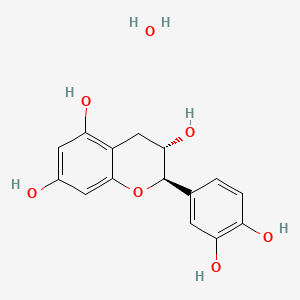

![(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1668616.png)